molecular formula C5H4FNO2 B1521868 3-Fluoro-5-hydroxy-1,4-dihydropyridin-4-one CAS No. 1184172-13-1

3-Fluoro-5-hydroxy-1,4-dihydropyridin-4-one

Cat. No. B1521868
M. Wt: 129.09 g/mol
InChI Key: WODWCLWXVKUZSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-5-hydroxy-1,4-dihydropyridin-4-one is a chemical compound with the CAS Number: 1184172-13-1 . It has a molecular weight of 129.09 and is also known as FHP. It belongs to the dihydropyridinone family.


Molecular Structure Analysis

The IUPAC name of this compound is 3-fluoro-5-hydroxy-4(1H)-pyridinone . The InChI code is 1S/C5H4FNO2/c6-3-1-7-2-4(8)5(3)9/h1,7H,2H2 .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Synthesis and Molecular Properties

3-Fluoro-4-hydroxyprolines : Testa et al. (2018) describe the synthesis of fluoro-hydroxyprolines, starting from 4-oxo-L-proline derivatives. These compounds, which include a fluorine atom and a hydroxyl group on a pyrrolidine ring, show altered molecular recognition by biological systems due to the presence of these functional groups. The study highlights the negligible effect of fluorination on the hydrogen bond donor capacity but significant impact on molecular pucker preference, which is crucial for targeted protein degradation applications (Testa et al., 2018).

Chemical Reactivity and Applications

Modular Synthesis of Pyridines : Song et al. (2016) report on the use of a fluoro-dicarbonyl compound in a one-pot reaction sequence to synthesize polysubstituted and fused pyridines. This methodology highlights the versatility of fluoro-containing reagents in constructing complex heterocyclic structures, potentially applicable to derivatives of 3-Fluoro-5-hydroxy-1,4-dihydropyridin-4-one for various research and development purposes (Song et al., 2016).

Molecular Imaging and Probe Development

Fluorogenic Probes for Enzyme Activities : Yee et al. (2004) developed a fluorogenic substrate for 3alpha-hydroxysteroid dehydrogenases, featuring a ketone that, upon enzymatic reduction to an alcohol, exhibits high fluorescence. This approach of utilizing fluorogenic substrates for enzyme activity monitoring could be adapted for studies involving 3-Fluoro-5-hydroxy-1,4-dihydropyridin-4-one or its derivatives, offering insights into enzyme-substrate interactions and activity within biological systems (Yee et al., 2004).

Safety And Hazards

The safety information for this compound includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

3-fluoro-5-hydroxy-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4FNO2/c6-3-1-7-2-4(8)5(3)9/h1-2,8H,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WODWCLWXVKUZSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)C(=CN1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-5-hydroxy-1,4-dihydropyridin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Fluoro-5-hydroxy-1,4-dihydropyridin-4-one
Reactant of Route 2
Reactant of Route 2
3-Fluoro-5-hydroxy-1,4-dihydropyridin-4-one
Reactant of Route 3
3-Fluoro-5-hydroxy-1,4-dihydropyridin-4-one
Reactant of Route 4
Reactant of Route 4
3-Fluoro-5-hydroxy-1,4-dihydropyridin-4-one
Reactant of Route 5
Reactant of Route 5
3-Fluoro-5-hydroxy-1,4-dihydropyridin-4-one
Reactant of Route 6
3-Fluoro-5-hydroxy-1,4-dihydropyridin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.